molecular formula C19H15ClN2O3S B6056400 ethyl (5Z)-2-[(4-chlorophenyl)amino]-4-oxo-5-(pyridin-4-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-2-[(4-chlorophenyl)amino]-4-oxo-5-(pyridin-4-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B6056400
M. Wt: 386.9 g/mol
InChI Key: HQMOQSAACGEXCO-AXPJIBDUSA-N
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Description

Ethyl (5Z)-2-[(4-chlorophenyl)amino]-4-oxo-5-(pyridin-4-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a pyridine moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-2-[(4-chlorophenyl)amino]-4-oxo-5-(pyridin-4-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a chlorophenylamine with a pyridine derivative, followed by cyclization to form the thiophene ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5Z)-2-[(4-chlorophenyl)amino]-4-oxo-5-(pyridin-4-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a dihydrothiophene compound .

Scientific Research Applications

Ethyl (5Z)-2-[(4-chlorophenyl)amino]-4-oxo-5-(pyridin-4-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (5Z)-2-[(4-chlorophenyl)amino]-4-oxo-5-(pyridin-4-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (5Z)-2-[(4-chlorophenyl)amino]-4-oxo-5-(pyridin-4-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate is unique due to its combination of a thiophene ring with a pyridine moiety and a chlorophenyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl (5Z)-2-(4-chlorophenyl)imino-4-hydroxy-5-(pyridin-4-ylmethylidene)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S/c1-2-25-19(24)16-17(23)15(11-12-7-9-21-10-8-12)26-18(16)22-14-5-3-13(20)4-6-14/h3-11,23H,2H2,1H3/b15-11-,22-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMOQSAACGEXCO-AXPJIBDUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=NC=C2)SC1=NC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=NC=C2)/SC1=NC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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